molecular formula C8H8ClF3N2 B1399074 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1158357-67-5

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No. B1399074
M. Wt: 224.61 g/mol
InChI Key: MFAXHHHALDAFEN-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of this compound and its derivatives has been used in the agrochemical and pharmaceutical industries . A new metal-free method for the rapid, productive, and scalable preparation of 3-trifluoromethyl pyrroles has been developed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the protection of crops from pests . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 147.10 g/mol . Its IUPAC name is 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride . The InChI code is 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H .

Scientific Research Applications

Synthetic Utility in Pesticides and Pharmaceuticals 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibits significant relevance in the synthesis of various compounds. For instance, its close relative, 2,3-Dichloro-5-trifluoromethyl pyridine, is prominently utilized in the synthesis of pesticides, reflecting the compound's significance in agrichemical industries (Lu Xin-xin, 2006). Similarly, 6,7-Dihydro-5H-cyclopenta[b] pyridine, akin to the queried compound, finds applications in the pharmaceutical sector, particularly in the development of bactericides, antimicrobials, and synthetic resins (Fu Chun, 2007).

Chemical Synthesis and Structural Analysis In the realm of chemical synthesis and structural analysis, various derivatives of pyridine and pyrrolopyridine, such as 5H-Chromeno[2,3-b]pyridines, have been synthesized, showcasing their versatility in chemical reactions and potential in various industrial applications. These compounds are recognized for their industrial, biological, and medicinal properties, emphasizing their broad spectrum of utility (Y. E. Ryzhkova et al., 2023). Additionally, structural studies of related compounds like isoxazolo[5,4-b]pyridin-6(7H)-ones have contributed to our understanding of heterocyclic systems, which are pivotal in the development of new chemical entities (M. Suárez et al., 2000).

Synthesis of Novel Compounds The synthesis of novel compounds using 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride and its analogs underscores the compound's significance in medicinal chemistry. For example, the preparation of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile illustrates the compound's role in generating new chemical structures, potentially paving the way for the discovery of new drugs (A. Moustafa & A. S. Girgis, 2007).

Safety And Hazards

The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The compound and its derivatives have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXHHHALDAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733836
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

CAS RN

1158357-67-5
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 3
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 4
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 5
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 6
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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